Ethyl 4-(quinoxaline-6-carboxamido)benzoate is a chemical compound of significant interest in medicinal chemistry and materials science. It is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound serves as a versatile building block in the synthesis of more complex molecules and is also utilized as a ligand in coordination chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of quinoxaline-6-carboxylic acid with ethyl 4-aminobenzoate. The synthesis typically requires coupling reagents to facilitate the formation of the amide bond, often carried out in organic solvents like dichloromethane or dimethylformamide.
Ethyl 4-(quinoxaline-6-carboxamido)benzoate belongs to the class of quinoxaline derivatives, which are heterocyclic compounds containing two fused aromatic rings. These compounds are widely studied for their potential therapeutic applications and are classified under organic compounds with both pharmaceutical and industrial relevance.
The synthesis of Ethyl 4-(quinoxaline-6-carboxamido)benzoate generally involves the following steps:
The reaction conditions can be optimized to enhance yield and purity. For instance, using continuous flow reactors in industrial settings can improve efficiency. Purification techniques such as recrystallization and chromatography are commonly employed to isolate the final product in high purity.
Ethyl 4-(quinoxaline-6-carboxamido)benzoate features a quinoxaline ring system attached to a benzoate moiety via an amide linkage. The molecular formula is CHNO, indicating the presence of two nitrogen atoms within the quinoxaline structure.
The compound's structural analysis can be supported by various spectral data:
Ethyl 4-(quinoxaline-6-carboxamido)benzoate can undergo several types of chemical reactions:
The mechanism of action for Ethyl 4-(quinoxaline-6-carboxamido)benzoate primarily involves its interaction with biological macromolecules. The quinoxaline moiety is known to intercalate with DNA, thereby inhibiting replication and transcription processes. Additionally, it has been shown to inhibit various enzymes critical for cellular functions, contributing to its antimicrobial and anticancer effects .
Relevant data from spectral analyses confirm these properties, providing insights into its behavior in various chemical environments .
Ethyl 4-(quinoxaline-6-carboxamido)benzoate has several significant applications:
Quinoxaline, a benzopyrazine heterocycle, emerged as a privileged scaffold in medicinal chemistry following the discovery of natural antibiotics like Streptomyces-derived quinoxaline-2-carboxylic acid 1,4-dioxide in the mid-20th century [1] [7]. By the 1970s, synthetic derivatives such as quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) entered clinical use as broad-spectrum antibacterial agents [7]. The 1980–2020 period witnessed strategic diversification of the core structure, yielding derivatives with expanded therapeutic profiles:
Table 1: Evolution of Clinically Significant Quinoxaline Derivatives
Era | Representative Agents | Therapeutic Application | Key Advances |
---|---|---|---|
1970s | Quinoxidine, Dioxidine | Broad-spectrum antibacterials | First synthetic clinical agents |
1980–2010 | XK-469, Tirapazamine | Anticancer (leukemia, solid tumors) | Hypoxia-selective cytotoxicity |
2010–present | AG1295, Vatalanib | Kinase inhibition (VEGFR-2) | Targeted cancer therapy |
The quinoxaline-6-carboxamide subunit confers precise molecular recognition properties critical for target engagement. Key structural advantages include:
Recent studies demonstrate that N1-substituted quinoxaline-6-carboxamides exhibit exceptional potency against colorectal cancer (HCT-116 cells, IC~50~ = 0.05–0.07 μM) by downregulating HIF-1α/VEGF signaling pathways [3]. Modifications at the carboxamide nitrogen influence conformational flexibility and membrane permeability, with methylene-linked aryl groups enhancing cellular uptake by 3.8-fold compared to alkyl chains [3] [10].
Table 2: Biological Activities of Select Quinoxaline-6-Carboxamide Derivatives
Compound | Structural Features | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Compound 6 [3] | Triazole-quinoxaline hybrid | VEGFR-2 inhibition | 0.07 μM (HCT-116) |
Compound 9 [3] | Carboxamide-benzimidazole | HIF-1α downregulation | 0.05 μM (HCT-116) |
IN-1130 [2] | Quinoxaline benzamide | ALK5 inhibition | 1.09 μM (VEGFR-2) |
Hybrid architectures like ethyl 4-(quinoxaline-6-carboxamido)benzoate integrate complementary pharmacophoric elements to enhance target specificity and pharmacokinetics. The design leverages:
The MDEPT (Melanocyte-Directed Enzyme Prodrug Therapy) platform exemplifies this strategy, using tyrosinase overexpression in melanoma to activate quinoxaline prodrugs [6]. Similarly, in silico models predict that ethyl 4-(quinoxaline-6-carboxamido)benzoate adopts optimal geometry for VEGFR-2 binding (Glide score: -12.3 kcal/mol), with the benzoate ester positioned in the hydrophobic cleft formed by Phe1047/Leu840 [9].
Table 3: Molecular Docking Results for Quinoxaline-Benzoate Hybrids
Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|---|
VEGFR-2 (PDB: 4ASD) | Ethyl 4-(quinoxaline-6-carboxamido)benzoate | -12.3 | H-bonds: Glu885, Asp1046; π-stacking: Phe1047 |
VEGFR-2 (PDB: 4ASD) | Parent quinoxaline-6-carboxylic acid | -8.9 | H-bonds: Cys919 only |
sEH (PDB: 5AMN) | Quinazolinone-7-carboxamide [5] | -10.1 | H-bonds: Tyr383, Tyr466; hydrophobic: Phe362 |
This hybrid approach addresses limitations of monomeric quinoxalines—particularly poor solubility and off-target effects—by enabling tumor-selective activation and multi-target engagement [6] [9]. Ongoing studies explore linker optimization (amide vs. triazole) and ester modifications to fine-tune release kinetics [3] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2